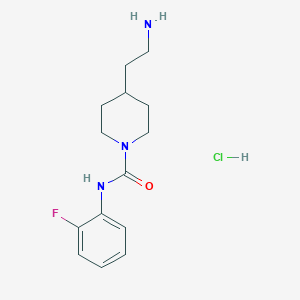

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride

Description

Properties

IUPAC Name |

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3O.ClH/c15-12-3-1-2-4-13(12)17-14(19)18-9-6-11(5-8-16)7-10-18;/h1-4,11H,5-10,16H2,(H,17,19);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRURJVRUSFIEBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCN)C(=O)NC2=CC=CC=C2F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,5-diaminopentane.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorobenzene derivative.

Attachment of the Aminoethyl Group: The aminoethyl group can be attached through a reductive amination reaction involving an aldehyde or ketone precursor.

Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable carboxylic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride is C14H21ClFN3O, with a molecular weight of approximately 301.79 g/mol. The compound features a piperidine ring, an aminoethyl group, and a fluorophenyl group, which contribute to its biological activity and receptor interactions.

Neuropharmacology

This compound is utilized in neuropharmacological studies to investigate receptor-ligand interactions. Its role as a TAAR1 agonist allows researchers to explore the implications of trace amines in neurotransmission and their potential therapeutic effects on neurological disorders.

Cancer Research

Recent studies have indicated that piperidine derivatives, including this compound, may exhibit anticancer properties. For instance, research has shown that modifications of piperidine structures can lead to enhanced cytotoxicity against cancer cell lines. This compound's structural features may be leveraged to develop multitarget drugs aimed at inhibiting key proteins involved in cancer progression, such as VEGFR-2 and ERK-2 .

Neuropharmacological Evaluation

A study evaluated the effects of this compound on neurotransmitter release in vitro. The findings indicated a significant modulation of dopamine release in neuronal cultures, suggesting its potential as a research tool for understanding dopaminergic signaling pathways.

Anticancer Activity Assessment

In another investigation, derivatives of this compound were synthesized and tested for their inhibitory effects on various cancer cell lines. One derivative demonstrated an IC50 value of 11.3 μM against HepG2 liver cancer cells, indicating promising anticancer activity . The study highlighted the importance of structural modifications in enhancing the therapeutic efficacy of piperidine-based compounds.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

- TAAR1 Agonism : The N-(3,5-dimethylphenyl) analog (AP163) demonstrated significant in vivo efficacy in rodent models of schizophrenia, reducing hyperlocomotion and prepulse inhibition deficits . Fluorinated analogs like the N-(4-fluorophenyl) derivative (Compound 6) are hypothesized to exhibit similar TAAR1 binding but require further validation.

- Comparison with Dyclonine Hydrochloride: Unlike the local anesthetic dyclonine (a piperidine-based β-piperidinopropiophenone derivative), fluorinated carboxamide analogs target central nervous system receptors rather than peripheral sodium channels .

Commercial and Industrial Relevance

- Suppliers : Analogs such as the N-(2,5-difluorophenyl) derivative are supplied by multiple vendors in China and India (e.g., Jiangsu Guotai International Group, Logikem Ltd.) .

- Stability and Handling: Fluorinated derivatives generally exhibit enhanced chemical stability compared to non-halogenated analogs, as evidenced by their widespread use in preclinical studies .

Biological Activity

4-(2-aminoethyl)-N-(2-fluorophenyl)piperidine-1-carboxamide hydrochloride is a synthetic compound belonging to the piperidine class, which has garnered attention for its potential biological activities. This compound is characterized by the presence of an aminoethyl group and a fluorinated phenyl moiety, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 2319783-78-1 |

| Molecular Formula | C14H21ClFN3O |

| Molecular Weight | 301.79 g/mol |

The mechanism of action of this compound is believed to involve interactions with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as an agonist for trace amine-associated receptor 1 (TAAR1), which is implicated in modulating neurotransmitter release and has potential therapeutic implications in psychiatric disorders such as schizophrenia .

Pharmacological Studies

Research has indicated that compounds with a similar piperidine core exhibit diverse biological activities, including:

- Anticancer Activity : Compounds related to this structure have shown efficacy against various cancer cell lines. For instance, derivatives have been evaluated for their cytotoxic effects against human colon adenocarcinoma and other tumor cell lines, often demonstrating significant inhibitory concentrations (IC50 values) in the low micromolar range .

- Neuropharmacological Effects : The compound's interaction with TAAR1 suggests potential applications in treating neurodegenerative diseases and mood disorders. In vitro studies demonstrated that certain analogs activated TAAR1 with an EC50 value of approximately 0.507 μM, indicating promising receptor modulation capabilities .

Case Studies

-

In Vitro Efficacy Against Cancer Cells :

In a study evaluating the cytotoxicity of various piperidine derivatives, one analog exhibited an IC50 value of 11.3 μM against HepG2 liver cancer cells, suggesting significant anti-proliferative properties . This highlights the potential utility of compounds like this compound in cancer therapeutics. -

Neurotransmitter Modulation :

Another research focused on the agonistic activity of related compounds on TAAR1 receptors showed that modifications to the aromatic portion significantly affected receptor activation levels, emphasizing the importance of structural optimization in drug design .

Comparative Analysis with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4-(2-aminoethyl)piperidine-1-carboxamide hydrochloride | Lacks fluorinated phenyl group | Moderate activity against certain receptors |

| N-(2,5-difluorophenyl)piperidine-1-carboxamide hydrochloride | Lacks aminoethyl group | Potentially lower CNS activity |

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide hydrochloride | Lacks fluorine atoms | Varies in receptor affinity |

The unique combination of the aminoethyl and fluorinated groups in this compound may confer distinct pharmacological properties that enhance its binding affinity to specific receptors or improve metabolic stability compared to its analogs.

Q & A

Q. Computational approaches :

- Molecular docking (e.g., AutoDock Vina) to screen against potential targets like sigma-1 receptors or serotonin transporters.

- Molecular dynamics (MD) simulations to assess binding stability over time.

Experimental validation : - Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD values).

- Functional assays (e.g., cAMP accumulation for GPCR targets) to confirm activity. Discrepancies between computational and experimental results may arise from solvent effects or protein flexibility, requiring iterative model refinement .

Advanced Question: How should researchers address contradictions in biological assay data for this compound?

Contradictions (e.g., varying IC50 values across studies) may stem from:

- Assay conditions : Differences in buffer pH, ion concentration, or cell lines.

- Compound stability : Degradation in aqueous media (validate via LC-MS).

Resolution strategies : - Orthogonal assays : Compare radioligand binding (e.g., [3H]-ligand displacement) with functional readouts (e.g., calcium flux).

- Meta-analysis : Pool data from multiple studies, adjusting for methodological variability using statistical tools like ANOVA .

Advanced Question: What strategies optimize the pharmacokinetic (PK) profile of this compound in preclinical studies?

- Lipophilicity adjustment : Modify logP via substituent changes (e.g., replacing fluorine with trifluoromethyl) while monitoring blood-brain barrier permeability.

- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., piperidine N-demethylation) and introduce blocking groups.

- In vivo PK studies : Measure half-life (t1/2) and bioavailability in rodent models using LC-MS/MS quantification .

Advanced Question: How can impurity profiling during synthesis ensure compound reliability?

Q. Key impurities :

- Unreacted intermediates (e.g., free piperidine).

- Hydrolysis byproducts (e.g., carboxylic acid derivatives).

Analytical methods : - HPLC-MS with gradient elution to separate impurities.

- NMR to detect structural anomalies (e.g., incorrect regiochemistry).

Acceptance criteria : Total impurities <0.5% (ICH guidelines) .

Basic Question: What safety precautions are recommended for handling this compound?

- Storage : Keep at –20°C in airtight containers under nitrogen to prevent hygroscopic degradation.

- PPE : Use nitrile gloves and lab coats; avoid inhalation (use fume hoods).

- Waste disposal : Neutralize with dilute NaOH before incineration. Toxicity data (e.g., LD50) should be obtained via OECD-compliant rodent studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.